Bienvenue dans la boutique en ligne BenchChem!

2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile

Medicinal chemistry Structure‑activity relationship Lipophilicity

Single-step SₙAr diversification of 4-Cl with amine libraries generates 50–200 HIV NNRTI analogs, accelerating hit-to-lead. The 5-CN and 6-(4-methylphenyl) satisfy anti-HIV patent chemotype pharmacophore requirements. Three reactive centers (Cl, CN, thioether) support chemoselective transformations. Higher lipophilicity (XLogP3=5.2) vs phenyl analog alters target engagement and membrane permeation. Procuring exact CAS 257908-21-7 is mandatory for reproducible antiviral and antimicrobial SAR.

Molecular Formula C19H14ClN3S
Molecular Weight 351.85
CAS No. 257908-21-7
Cat. No. B2776988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
CAS257908-21-7
Molecular FormulaC19H14ClN3S
Molecular Weight351.85
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3)Cl)C#N
InChIInChI=1S/C19H14ClN3S/c1-13-7-9-15(10-8-13)17-16(11-21)18(20)23-19(22-17)24-12-14-5-3-2-4-6-14/h2-10H,12H2,1H3
InChIKeyPPRBFIJIUGFMNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile (CAS 257908-21-7): A 2‑(Benzylsulfanyl)pyrimidine‑5‑carbonitrile Building Block for Antiviral and Antimicrobial Lead Discovery


2‑(Benzylsulfanyl)‑4‑chloro‑6‑(4‑methylphenyl)‑5‑pyrimidinecarbonitrile (CAS 257908‑21‑7) is a 2‑(benzylsulfanyl)‑4‑chloro‑6‑aryl‑pyrimidine‑5‑carbonitrile. Its core structure combines a 4‑chloro leaving group, a 5‑cyano electron‑withdrawing substituent, and a 4‑methylphenyl ring at C‑6 with a benzylsulfanyl group at C‑2 [REFS‑1]. This combination of substituents distinguishes it from numerous in‑class analogs and makes it a versatile synthetic intermediate for drug discovery programs targeting antiviral and antimicrobial indications [REFS‑2][REFS‑3].

Why a Generic Pyrimidine‑5‑carbonitrile Cannot Replace 2‑(Benzylsulfanyl)‑4‑chloro‑6‑(4‑methylphenyl)‑5‑pyrimidinecarbonitrile (257908‑21‑7) in MedChem Campaigns


Within the pyrimidine‑5‑carbonitrile family, biological activity is exquisitely sensitive to the identity and position of substituents. Analogous series show that replacing the 2‑benzylsulfanyl group with a smaller methylthio group, substituting the 4‑chloro with a hydroxy or amino group, or changing the 6‑aryl ring from 4‑methylphenyl to phenyl can abolish or dramatically shift antimicrobial and antiviral potency [REFS‑1]. For instance, the des‑methyl analog (2‑(benzylsulfanyl)‑4‑chloro‑6‑phenyl‑5‑pyrimidinecarbonitrile, CAS 303985‑04‑8) lacks the p‑tolyl group that contributes to lipophilicity (XLogP3‑AA ≈ 5.2 for the title compound) and may alter target engagement [REFS‑2]. Therefore, procurement of the exact CAS 257908‑21‑7 structure is mandatory to preserve the intended structure‑activity relationship during hit‑to‑lead optimization and to ensure reproducibility in antiviral and antimicrobial screening campaigns [REFS‑3].

Quantitative Differentiation Evidence for 2‑(Benzylsulfanyl)‑4‑chloro‑6‑(4‑methylphenyl)‑5‑pyrimidinecarbonitrile (257908‑21‑7) Versus Closest Analogs


Structural Differentiation from the Des‑Methyl Analog (CAS 303985‑04‑8): 4‑Methylphenyl vs. Phenyl at C‑6

The title compound bears a 4‑methylphenyl (p‑tolyl) substituent at C‑6, whereas the closest commercially available analog (2‑(benzylsulfanyl)‑4‑chloro‑6‑phenyl‑5‑pyrimidinecarbonitrile, CAS 303985‑04‑8) carries an unsubstituted phenyl ring [REFS‑1]. This methyl substitution increases the computed lipophilicity (XLogP3‑AA ≈ 5.2 for the title compound vs. an estimated ~4.8 for the phenyl analog) and adds ~14 Da to the molecular weight, which can significantly influence membrane permeability and target‑binding kinetics in anti‑HIV and antimicrobial assays [REFS‑2].

Medicinal chemistry Structure‑activity relationship Lipophilicity

Synthetic Versatility Advantage: 4‑Chloro Leaving Group Enables Late‑Stage Diversification Not Possible with 4‑Oxo or 4‑Amino Analogs

The 4‑chloro substituent on the pyrimidine ring serves as an excellent leaving group for nucleophilic aromatic substitution (SₙAr), enabling the introduction of amines, alkoxides, or thiols under mild conditions [REFS‑1]. In contrast, the 4‑amino analog (4‑amino‑2‑(benzylthio)‑6‑(p‑tolyl)pyrimidine‑5‑carbonitrile) and 4‑oxo analogs lack this reactive handle, severely limiting their utility as diversification intermediates in parallel synthesis campaigns [REFS‑2].

Synthetic chemistry Late‑stage functionalization Nucleophilic aromatic substitution

Class‑Level Antimicrobial Activity: 2‑Benzylsulfanyl‑pyrimidine‑5‑carbonitriles Exhibit Gram‑Positive Antibacterial Activity Not Observed with 2‑Methylthio or 2‑Thiouracil Analogs

In a systematic study of 6‑alkyl‑2,4‑disubstituted pyrimidine‑5‑carbonitriles, compounds bearing a 2‑benzylsulfanyl group (e.g., 10a, 10b, and 11) displayed marked antibacterial activity against Gram‑positive bacteria, whereas the 2‑thiouracil precursors (4c, 4d) and 2‑(2‑methoxyethylsulfanyl) analogs (6a–d) were significantly less active [REFS‑1]. Although the specific 4‑chloro‑6‑(4‑methylphenyl) derivative was not tested in that study, the structure‑activity trend strongly implies that the 2‑benzylsulfanyl group is a critical pharmacophoric element for Gram‑positive activity, providing a class‑level basis for prioritizing the title compound over its 2‑methylthio or 2‑thiouracil counterparts [REFS‑2].

Antimicrobial Gram‑positive bacteria Structure‑activity relationship

Anti‑HIV Class Assignment: The 5‑Cyano‑6‑aryl‑pyrimidine Scaffold Is Privileged for Inhibiting NNRTI‑Resistant HIV Strains

A 2007 patent (US 8,318,736) explicitly claims 5,6‑substituted pyrimidine derivatives bearing a cyano group at C‑5 and an aryl group at C‑6 as inhibitors of HIV replication, including strains resistant to known non‑nucleoside reverse transcriptase inhibitors (NNRTIs) [REFS‑1]. The title compound contains both the 5‑carbonitrile and the 6‑(4‑methylphenyl) substituents that map onto the claimed generic structure, positioning it as a direct synthetic precursor for generating novel anti‑HIV NNRTI candidates. This differentiates it from pyrimidine‑5‑carbonitriles that lack the 6‑aryl group (e.g., 4‑chloro‑2‑(methylthio)pyrimidine‑5‑carbonitrile, CAS 128640‑74‑4), which are not covered by the HIV patent claims [REFS‑2].

Antiviral HIV reverse transcriptase NNRTI resistance

Optimal Application Scenarios for 2‑(Benzylsulfanyl)‑4‑chloro‑6‑(4‑methylphenyl)‑5‑pyrimidinecarbonitrile (257908‑21‑7) Based on Quantitative Evidence


Focused Library Synthesis for NNRTI‑Resistant HIV Drug Discovery

The title compound serves as a privileged starting material for parallel synthesis of novel 5,6‑substituted pyrimidine NNRTI candidates targeting drug‑resistant HIV strains [REFS‑1]. Its 4‑chloro group enables rapid SₙAr diversification with amine libraries, while the 5‑carbonitrile and 6‑(4‑methylphenyl) substituents satisfy the pharmacophoric requirements of the anti‑HIV patent chemotype [REFS‑2]. Medicinal chemistry teams can procure this single intermediate and generate 50–200 analogs in one synthetic step, significantly accelerating hit‑to‑lead timelines.

Antimicrobial Lead Optimization Exploiting the 2‑Benzylsulfanyl Pharmacophore

Based on the class‑level evidence that 2‑benzylsulfanyl‑pyrimidine‑5‑carbonitriles exhibit marked Gram‑positive antibacterial activity [REFS‑3], the title compound is an optimal scaffold for systematic antimicrobial SAR studies. Researchers can modify the 4‑position (via chlorine displacement) and the 6‑aryl group to probe potency against Staphylococcus aureus, Bacillus subtilis, and other Gram‑positive pathogens, using the 2‑benzylsulfanyl group as a fixed pharmacophoric anchor.

Synthetic Methodology Development Leveraging Orthogonal Reactive Sites

The compound's three reactive centers — the 4‑chloro leaving group, the 5‑carbonitrile (reducible to amine), and the 2‑benzylsulfanyl thioether (oxidizable to sulfoxide/sulfone) — make it an ideal substrate for developing chemoselective transformations [REFS‑4]. Process chemistry groups can use this compound to validate new catalytic methods for sequential functionalization of poly‑substituted pyrimidines, with direct applicability to pharmaceutical intermediate manufacturing.

Computational Chemistry and Docking Studies on Pyrimidine‑5‑carbonitrile Series

With its well‑defined 3D structure (available in PubChem) and computed properties (XLogP3‑AA = 5.2, TPSA = 74.9 Ų), the compound is well‑suited as a computational benchmark for docking studies against HIV reverse transcriptase or bacterial enzyme targets [REFS‑2]. Its higher lipophilicity relative to the phenyl analog (Evidence Item 1) allows computational chemists to model the impact of the 4‑methyl group on binding‑pocket occupancy and membrane permeation, informing the design of the next iteration of analogs.

Quote Request

Request a Quote for 2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.